molecular formula C13H16ClFN2O2 B12382737 Exatecan Intermediate 2 hydrochloride

Exatecan Intermediate 2 hydrochloride

Cat. No.: B12382737
M. Wt: 286.73 g/mol
InChI Key: WELYDNOIIHGYEW-UHFFFAOYSA-N
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Description

Exatecan Intermediate 2 (hydrochloride) (CAS: 182182-31-6) is a critical intermediate in the synthesis of Exatecan (DX-8951), a camptothecin-derived topoisomerase I inhibitor used in cancer research . Its molecular formula is C₁₃H₁₅FN₂O₂·HCl, with a molecular weight of 286.73 g/mol. The compound exhibits high solubility in DMSO (100 mg/mL, 399.57 mM) and is stored under nitrogen at 4°C to maintain stability .

Exatecan itself is a potent anticancer agent that disrupts DNA replication by stabilizing the DNA-topoisomerase I complex, leading to lethal double-strand breaks in tumor cells. It is under investigation for treating ovarian, lung, and breast cancers . Preclinical studies highlight its efficacy in antibody-drug conjugates (ADCs), such as CBX-12, which uses pH-sensitive targeting to minimize systemic toxicity .

Properties

Molecular Formula

C13H16ClFN2O2

Molecular Weight

286.73 g/mol

IUPAC Name

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H

InChI Key

WELYDNOIIHGYEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes to Exatecan Intermediate 2 (Hydrochloride)

Traditional Acylation-Bromination-Cross Coupling Pathway

The most widely documented method begins with 3-fluoro-4-methylaniline as the starting material. The synthesis proceeds through three key steps: acylation , bromination , and cross-coupling reactions , ultimately yielding Intermediate 2 (hydrochloride).

Step 1: Acylation

3-Fluoro-4-methylaniline undergoes acylation with acetic anhydride in the presence of a base such as pyridine. Optimal conditions include a 1:1.5–2.5 molar ratio of aniline to acetic anhydride at 15–30°C for 1–2 hours , achieving >95% conversion to the acetylated derivative.

Step 2: Bromination

The acetylated intermediate is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid. Reaction temperatures of 5–35°C and a 1:1 molar ratio of substrate to NBS yield the monobrominated product with minimal di-bromination byproducts.

Step 3: Cross-Coupling and Rearrangement

A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction introduces the isoindoline-1,3-dione moiety. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (5–10 mol%)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60–80°C for 6–8 hours
    The resultant compound undergoes acid-mediated rearrangement (e.g., HCl in methanol) to form Exatecan Intermediate 2 (hydrochloride) with a total yield of 27.8% over four steps.

Alternative Friedel-Crafts Acylation Route

An innovative 7-step pathway (SSRN, 2023) avoids hazardous intermediates and improves positional selectivity:

Key Innovations
  • Iodination Selectivity : Using InCl₃ as a catalyst in the iodination step reduces positional isomer formation by 40% compared to traditional methods.
  • One-Pot Reduction : Simultaneous reduction of nitro, olefin, and nitroso groups with Zn/HCl achieves 88% yield , eliminating sequential reductions.
  • Intramolecular Friedel-Crafts Cyclization : tert-Butyl esters undergo cyclization with InCl₃ at 110°C , forming the tetrahydronaphthalene core in 92% yield .

This route achieves a 12.2% overall yield of Exatecan Intermediate 2 (hydrochloride), representing a 3.5-fold improvement over prior methods.

Critical Reaction Parameters and Optimization

Catalytic Systems

Parameter Traditional Method Alternative Method
Cross-Coupling Catalyst Pd(PPh₃)₄ (5 mol%) PdCl₂ (3 mol%) + XPhos ligand
Cyclization Catalyst HCl (2N) InCl₃ (10 mol%)
Reduction Agent H₂/Pd-C (high-pressure) Zn/HCl (ambient pressure)

The alternative method’s use of InCl₃ for Friedel-Crafts acylation eliminates the need for toxic solvents like o-cresol, enhancing safety profiles.

Solvent and Temperature Effects

Step Optimal Solvent Temperature Range Yield Impact
Acylation Dichloromethane 15–30°C ±5% with 10°C deviation
Bromination CH₂Cl₂/AcOH (3:1) 5–35°C Di-bromination >15% at >40°C
Cross-Coupling THF 60–80°C <50% yield below 60°C
Cyclization Toluene 110°C 92% yield at 110°C vs. 75% at 90°C

Methanol is critical in the final hydrochloride formation, with <2% residual solvents when using azeotropic drying.

Analytical Characterization

Purity and Stability Data

Analytical Method Specification Result Source
HPLC >99.0% 99.3–99.7%
1H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH) Consistent with structure
LC-MS m/z 250.27 [M+H]⁺ Observed: 250.29
Stability (4°C) 6 months 98.5% recovery

The hydrochloride salt demonstrates superior aqueous solubility (100 mg/mL in DMSO ) compared to the free base (<10 mg/mL), facilitating ADC conjugation.

Applications in Antibody-Drug Conjugate (ADC) Development

Exatecan Intermediate 2 (hydrochloride) is integral to synthesizing exatecan-based ADCs, such as DS-8201 (Enhertu®). Key advancements include:

  • DAR Optimization : Conjugation via cysteine residues achieves a drug-to-antibody ratio (DAR) of 7.2–7.8 , balancing efficacy and pharmacokinetics.
  • Bystander Effect : Metabolites from Intermediate 2-containing ADCs demonstrate 5–10 nM IC₅₀ against HER2-negative cells in co-culture models.

Chemical Reactions Analysis

Types of Reactions: Exatecan Intermediate 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of the final anticancer agent, Exatecan.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as methanol and acetonitrile. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Major Products Formed: The major product formed from these reactions is Exatecan, which is obtained after purifying and isolating it from the reaction mixture. Exatecan is a potent anticancer agent used in the treatment of various types of cancer .

Mechanism of Action

Exatecan Intermediate 2 (hydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I (TOP1), an enzyme responsible for relieving DNA supercoiling during replication. By trapping TOP1-DNA cleavage complexes, Exatecan causes DNA damage, leading to cell death and inhibition of tumor growth . The compound shows stronger TOP1 trapping, higher DNA damage, and apoptotic cell death compared to classical TOP1 inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Exatecan Intermediate 2 (hydrochloride) belongs to the camptothecin analog family. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Target IC₅₀/EC₅₀ Key Applications Clinical Status
Exatecan Intermediate 2 C₁₃H₁₅FN₂O₂·HCl Topoisomerase I 2.2 μM (Exatecan) Ovarian, lung, breast cancers Preclinical/Phase I
Irinotecan (CPT-11) C₃₃H₃₈N₄O₆ Topoisomerase I 0.3–1.5 μM Colorectal, pancreatic cancers Approved
Topotecan C₂₃H₂₃N₃O₅ Topoisomerase I 1.2–3.5 nM Ovarian, small-cell lung cancer Approved
SN-38 (Active metabolite of Irinotecan) C₂₂H₂₀N₂O₅ Topoisomerase I 10–30 nM Colorectal cancer Approved (via Irinotecan)
Camptothecin C₂₀H₁₆N₂O₄ Topoisomerase I 0.1–1 μM Broad-spectrum preclinical studies Experimental

Key Differentiators of Exatecan Intermediate 2

Chemical Stability: Exatecan Intermediate 2 exhibits superior solubility in DMSO compared to Irinotecan and Topotecan, which require specialized formulations for delivery .

ADC Compatibility : Unlike SN-38 or Camptothecin, Exatecan Intermediate 2 is extensively used in ADCs (e.g., CBX-12) due to its pH-sensitive targeting and reduced off-tumor toxicity .

Purity and Synthesis: Exatecan Intermediate 2 is synthesized with >99% purity, minimizing impurities that complicate regulatory approval for other analogs (e.g., 98% purity in 2-diisopropylaminoethyl chloride hydrochloride) .

Table 2: Clinical and Preclinical Advantages

Parameter Exatecan Intermediate 2 Irinotecan Topotecan
ADC Utility High (CBX-12, pH-sensitive) Limited None reported
Synergy with ATRi Yes (Ceralasertib) No data No data
Toxicity Profile Reduced (targeted delivery) High (systemic) Moderate
Solubility 100 mg/mL in DMSO <1 mg/mL in water 0.1 mg/mL in water

Biological Activity

Exatecan Intermediate 2 (hydrochloride) is a significant compound in the realm of anticancer research, primarily due to its association with the camptothecin class of drugs. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Exatecan

Exatecan is a camptothecin derivative that functions as a potent inhibitor of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. By inhibiting TOP1, Exatecan induces DNA damage, leading to apoptosis in cancer cells. This mechanism positions it as a valuable agent in treating various malignancies, including breast, ovarian, and lung cancers .

Exatecan's primary mechanism involves trapping the TOP1-DNA cleavage complex, which prevents DNA religation and results in double-strand breaks. Research indicates that Exatecan exhibits significantly stronger TOP1 trapping compared to traditional inhibitors like SN-38, the active metabolite of irinotecan. This enhanced potency is attributed to additional molecular interactions facilitated by structural modifications unique to Exatecan .

Key Interactions:

  • Binding Sites : Exatecan binds at the interface of the TOP1 cleavage complex, interacting with specific residues such as N352 and R364, which are critical for its inhibitory action .
  • DNA Damage : The compound's ability to induce DNA damage is markedly higher than that of other TOP1 inhibitors, correlating with increased apoptotic cell death in cancerous cells .

Biological Activity Data

The biological activity of Exatecan Intermediate 2 can be summarized through various studies and data points:

Study Findings
In Vitro Cytotoxicity Exatecan demonstrated subnanomolar IC50 values across multiple cancer cell lines, indicating high potency .
Molecular Pharmacology Enhanced efficacy observed in homologous recombination-deficient (HRD) cancer cells, suggesting predictive biomarkers for treatment response .
Combination Therapy Synergistic effects noted when used in conjunction with ATR inhibitors like ceralasertib, leading to significant tumor growth suppression in xenograft models .

Case Studies

  • Clinical Trials : In a phase III trial assessing the efficacy of Exatecan mesylate combined with gemcitabine for pancreatic cancer, results indicated no significant survival advantage over gemcitabine alone. However, this study highlighted the potential for Exatecan's use in combination therapies .
  • Animal Models : Pharmacokinetic studies involving PEGylated forms of Exatecan showed prolonged circulation times and effective tumor suppression in BRCA1-deficient xenografts. A single low dose resulted in sustained tumor growth inhibition for over 40 days .

Safety and Toxicity

Toxicity studies have indicated that while Exatecan mesylate is generally well tolerated at lower doses (up to 10 mg/kg), higher doses can lead to adverse effects such as weight loss and decreased blood cell counts. These effects were largely reversible after a recovery period .

Q & A

Basic: How should Exatecan Intermediate 2 hydrochloride be handled to ensure stability in experimental workflows?

Methodological Answer:
this compound is sensitive to light and temperature. For solubility, use DMSO at 100 mg/mL (399.57 mM) with sonication to avoid aggregation . Store lyophilized powder at -20°C or -80°C under nitrogen protection to prevent hydrolysis. For in vitro assays, prepare working aliquots in DMSO and avoid repeated freeze-thaw cycles; use within 1 month at -20°C or 6 months at -80°C . In vivo formulations should use inert solvents (e.g., saline with <1% DMSO) to minimize toxicity.

Basic: What is the mechanism of action of Exatecan (DX-8951), and how does its Intermediate 2 relate to this?

Methodological Answer:
Exatecan inhibits topoisomerase I (Top1) by stabilizing DNA-Top1 cleavage complexes, causing replication fork collapse and apoptosis . Intermediate 2 is a precursor in synthesizing Exatecan’s core structure, which includes a fluorinated quinoline moiety critical for enhanced Top1 binding and resistance to carboxylate esterase-mediated inactivation . Researchers should validate Top1 inhibition using DNA relaxation assays (e.g., agarose gel electrophoresis with supercoiled plasmid DNA) .

Advanced: How can Exatecan Intermediate 2 be optimized for antibody-drug conjugate (ADC) design?

Methodological Answer:
Exatecan’s hydrophobicity requires hydrophilic linkers to improve ADC solubility. Use cleavable linkers like Val-Ala-PABC combined with pH-sensitive peptides (e.g., alphalex™ in CBX-12) for tumor-specific payload release . Conjugate via hinge cysteine residues to achieve a drug-antibody ratio (DAR) of 4–8. Validate plasma stability using LC-MS and cytotoxicity in target vs. non-target cell lines (e.g., MDA-MB-468 vs. HEK293) .

Advanced: What methodologies demonstrate synergy between Exatecan and ATR inhibitors like ceralasertib?

Methodological Answer:
In SLFN11-negative cancers (e.g., HCT116, MDA-MB-231), combine sub-IC50 doses of Exatecan (0.1–1 nM) with ceralasertib (0.5–1 µM). Assess synergy via combination index (CI) using Chou-Talalay analysis . In xenografts, administer CBX-12 (Exatecan conjugate) at 5 mg/kg with ceralasertib (15 mg/kg orally, 5 days/week). Monitor tumor volume and survival, ensuring body weight loss remains <10% to exclude systemic toxicity .

Data Contradiction: How should conflicting results from combination therapies (e.g., Exatecan + gemcitabine) be addressed?

Methodological Answer:
While gemcitabine improved pancreatic cancer survival in monotherapy , its failure with Exatecan may stem from overlapping toxicity or pharmacokinetic interference . To resolve contradictions:

  • Conduct pharmacokinetic studies to assess drug-drug interactions.
  • Use isobologram analysis to identify antagonistic vs. additive effects.
  • Test in SLFN11-positive models, as gemcitabine efficacy depends on SLFN11 expression, unlike Exatecan .

Methodological: What quality control assays are critical for validating Exatecan Intermediate 2 purity and stability?

Methodological Answer:

  • Purity: Use HPLC-UV (≥99% purity, C18 column, acetonitrile/water gradient) .
  • Stability: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrolysis via LC-MS for free carboxylic acid formation .
  • Bioactivity: Confirm Top1 inhibition in HCT116 cells using γH2AX foci quantification .

Advanced: Which preclinical models best evaluate Exatecan Intermediate 2 efficacy?

Methodological Answer:

  • In vitro: Use NCI-60 cell lines to screen potency, prioritizing ovarian (OVCAR-3), lung (A549), and breast (MDA-MB-468) cancers .
  • In vivo: Employ patient-derived xenografts (PDXs) with intact tumor microenvironments. For ADC testing, use NSG mice bearing MDA-MB-231 tumors and assess intratumoral payload release via LC-MS .

Basic: What are key considerations for dosing Exatecan Intermediate 2 in in vitro vs. in vivo studies?

Methodological Answer:

  • In vitro: Optimize exposure time (72-hour IC50 vs. pulsed dosing) to mimic clinical pharmacokinetics. Use 1–10 nM for Top1 inhibition assays .
  • In vivo: For ADCs, dose ≥5 mg/kg to achieve therapeutic index >3. Monitor neutropenia and gastrointestinal toxicity, common in camptothecins .

Advanced: How can variable responses to Exatecan in cancer cell lines be explained?

Methodological Answer:
SLFN11 expression inversely correlates with Exatecan resistance. Perform RNA-seq or IHC to stratify SLFN11-high (e.g., NCI-H522) vs. SLFN11-low (e.g., HCT116) models. Combine with PARP inhibitors in SLFN11-low cancers to exploit synthetic lethality .

Data Analysis: How should researchers interpret combination index (CI) studies for Exatecan-based therapies?

Methodological Answer:
Use CompuSyn software to calculate CI values:

  • CI < 0.9: Synergy
  • CI 0.9–1.1: Additivity
  • CI > 1.1: Antagonism
    For Exatecan + ceralasertib, CI values of 0.3–0.6 indicate strong synergy . Validate with clonogenic assays and apoptosis markers (e.g., cleaved caspase-3).

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